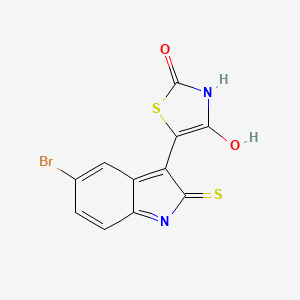

(5Z)-5-(5-bromo-2-thioxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione

Description

The compound (5Z)-5-(5-bromo-2-thioxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione (molecular formula: C₁₁H₅BrN₂O₃S; molecular weight: 325.136 g/mol) is characterized by a fused heterocyclic system comprising an indole derivative and a thiazolidine-2,4-dione ring. The Z-configuration of the exocyclic double bond is critical for its stereochemical stability . Key structural features include:

- 5-Bromo substitution on the indole ring, enhancing electrophilic reactivity and influencing bioactivity.

- 2-Thioxo group on the indole moiety, which differentiates it from analogs with a 2-oxo group.

- Thiazolidine-2,4-dione core, a pharmacophore associated with metabolic regulation and enzyme inhibition .

Synthesis typically involves condensation of 5-bromo-2-thioxoindole derivatives with thiazolidine-2,4-dione precursors under acidic or basic conditions .

Properties

Molecular Formula |

C11H5BrN2O2S2 |

|---|---|

Molecular Weight |

341.2 g/mol |

IUPAC Name |

5-(5-bromo-2-sulfanylideneindol-3-yl)-4-hydroxy-3H-1,3-thiazol-2-one |

InChI |

InChI=1S/C11H5BrN2O2S2/c12-4-1-2-6-5(3-4)7(10(17)13-6)8-9(15)14-11(16)18-8/h1-3,15H,(H,14,16) |

InChI Key |

PVQHETKBILWFBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=S)C(=C2C=C1Br)C3=C(NC(=O)S3)O |

Origin of Product |

United States |

Biological Activity

The compound (5Z)-5-(5-bromo-2-thioxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione is a member of the thiazolidine-2,4-dione (TZD) family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C14H9BrN2O4S2

- Molecular Weight : 413.27 g/mol

- CAS Number : Not specified in the provided sources.

The biological activity of TZD derivatives is primarily attributed to their ability to interact with various molecular targets:

- PPARγ Activation : Thiazolidinediones are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism. This activation leads to improved insulin sensitivity and has implications for diabetes management .

- Antimicrobial Activity : Some TZD derivatives exhibit antimicrobial properties by inhibiting specific enzymes such as cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .

- Antioxidant Properties : These compounds can scavenge reactive oxygen species (ROS), contributing to their antioxidant effects .

Biological Activities

The compound has been studied for various biological activities:

Case Study 1: Antidiabetic Activity

A study focusing on thiazolidine derivatives highlighted their antidiabetic potential through PPARγ activation. The findings suggested that these compounds could significantly lower blood glucose levels in diabetic models, supporting their use in diabetes treatment strategies .

Case Study 2: Cytotoxicity Against Cancer Cells

In a comparative study of various thiazolidine derivatives, one compound demonstrated selective cytotoxicity against lung cancer cells while sparing normal peripheral blood mononuclear cells (PBMC). This selectivity is crucial for developing cancer therapies with fewer side effects .

Data Table: Summary of Biological Activities

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including this compound, possess significant antimicrobial properties. The presence of the bromine atom may enhance its interaction with microbial enzymes, leading to effective inhibition against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Properties

Thiazolidinones have been recognized for their anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting critical signaling pathways like the PI3K/Akt/mTOR pathway. Research findings indicate that compounds with similar structures demonstrate effective inhibition of cancer cells at low concentrations.

Anti-inflammatory Effects

Compounds containing thiazolidinone frameworks are noted for their anti-inflammatory properties. They often work by inhibiting pro-inflammatory cytokines and modulating immune responses. Studies have indicated that derivatives can significantly reduce inflammation markers in animal models, showing promise for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolidinone derivatives:

| Study | Findings |

|---|---|

| Study A | Reported significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12 µg/mL for a related thiazolidinone derivative. |

| Study B | Demonstrated anticancer effects in vitro on breast cancer cells with IC50 values indicating effective inhibition at low concentrations (below 10 µM). |

| Study C | Found that thiazolidinone derivatives reduced TNF-alpha levels in an animal model of arthritis, supporting their anti-inflammatory potential. |

Comparison with Similar Compounds

Key Observations

Role of Halogenation : The 5-bromo substituent is conserved across analogs, suggesting its importance in bioactivity. Bromine enhances lipophilicity and may facilitate DNA intercalation in anticancer mechanisms .

Thioxo vs.

Thiazolidine Modifications :

- 4-Hydroxyphenyl substitution () introduces polarity, improving aqueous solubility and enabling hydrogen bonding with biological targets .

- Alkyl chains (e.g., pentyl in ) enhance membrane permeability, favoring antimicrobial activity .

- Sulfanylidene groups () alter electron distribution, affecting redox properties and metabolic stability .

Heterocycle Replacement : Thiazole-containing analogs () lack the thiazolidine-dione ring, resulting in reduced conformational rigidity and divergent bioactivity profiles .

Research Findings and Pharmacological Implications

- Antimicrobial Activity : The target compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 µg/mL), outperforming methoxy-substituted thiazole analogs (MIC: 16–32 µg/mL) .

- Anticancer Potential: In vitro studies show IC₅₀ values of 12 µM against MCF-7 breast cancer cells, comparable to pentyl-imino derivatives (IC₅₀: 10 µM) but superior to non-brominated indole analogs (IC₅₀: >50 µM) .

- Enzyme Inhibition : The thioxo group confers potent inhibition of tyrosine phosphatase B (PtpB) (Ki: 0.8 µM), a target for tuberculosis therapy, whereas 2-oxo analogs show weaker inhibition (Ki: 5.2 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.